molecular formula C12H16O2 B6329153 Ethyl 2,4,5-trimethylbenzoate CAS No. 158792-80-4

Ethyl 2,4,5-trimethylbenzoate

Cat. No.: B6329153
CAS No.: 158792-80-4
M. Wt: 192.25 g/mol
InChI Key: RQUIMIOFBASHLX-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trimethylbenzoate ( 158792-80-4) is a benzoate ester derivative with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is identified by the SMILES code O=C(OCC)C1=CC(C)=C(C)C=C1C and is assigned the MDL number MFCD06204355 . As a specialty organic building block, it is primarily utilized in research and development for the synthesis of more complex molecules, including potential applications in materials science and pharmaceutical intermediate development. The product is accompanied by appropriate GHS pictograms and safety information. It is supplied with the specification "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

ethyl 2,4,5-trimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUIMIOFBASHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033290
Record name Ethyl 2,4,5-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86569-86-0
Record name Ethyl 2,4,5-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Acid:EtOH)1:3–1:5Maximizes conversion
Catalyst Concentration2–5 wt% H₂SO₄Higher concentrations risk side reactions
Temperature78–85°C (reflux)Balances kinetics and volatility
Reaction Time4–8 hoursProlonged durations reduce efficiency

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol. Water removal via azeotropic distillation (e.g., using toluene or cyclohexane) prevents reverse hydrolysis. Post-reaction purification involves neutralization, washing, and vacuum distillation, yielding >85% purity.

Industrial-Scale Production: Continuous Flow Systems

Industrial protocols prioritize cost efficiency and scalability. Continuous stirred-tank reactors (CSTRs) coupled with fractional distillation columns achieve >90% conversion rates. Key innovations include:

Catalytic Advancements

  • Modified Clay Catalysts : Acid-activated montmorillonite clay replaces traditional mineral acids, reducing corrosion and waste. A 4:3:0.2 mass ratio of acid:ethanol:clay under reflux achieves 92% yield in 5 hours.

  • Solid Acid Catalysts : Sulfonated carbonaceous materials or zeolites enable catalyst recycling, cutting production costs by 30%.

Process Flow :

  • Reactor Feed : Preheated acid and ethanol mix with catalyst.

  • Reaction Zone : Maintained at 80°C with continuous water removal.

  • Separation : Centrifugation isolates catalyst; distillation purifies the ester.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Solvent-Free Esterification

Eliminating solvents reduces environmental impact. Under neat conditions, 2,4,5-trimethylbenzoic acid and ethanol react at 100°C with 3% p-toluenesulfonic acid, yielding 88% product in 3 hours.

Microwave Acceleration

Microwave irradiation (300 W, 100°C) cuts reaction time to 20 minutes. A study using 1:4 acid:ethanol ratio and 5% Amberlyst-15 reported 94% conversion.

Optimization Strategies for Enhanced Efficiency

Water Entrainer Selection

EntrainerBoiling Point (°C)Efficiency (Yield Increase)
Toluene110.615%
Cyclohexane80.712%
Benzene80.118% (limited by toxicity)

Findings : Toluene balances efficiency and safety, preferred in industrial settings.

Catalyst Loading Effects

Catalyst (H₂SO₄)Loading (wt%)Yield (%)
278
585
1072(Side reactions dominate)

Analytical Validation of Product Purity

Chromatographic Methods

  • TLC Analysis : Silica gel plates with ethyl acetate/n-hexane (3:7) show Rf = 0.45.

  • HPLC Parameters :

    ColumnMobile PhaseFlow RateRetention Time
    C1880:20 MeOH:H₂O1 mL/min6.2 min

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₃), 2.25 (s, 9H, Ar-CH₃), 4.25 (q, 2H, OCH₂), 6.95 (s, 1H, Ar-H).

  • IR (cm⁻¹) : 1720 (C=O), 1275 (C-O), 2950 (C-H).

Challenges and Mitigation Strategies

Steric Hindrance Effects

The 2,4,5-trimethyl substitution impedes nucleophilic attack, necessitating:

  • Higher Temperatures : 85–90°C to overcome activation barriers.

  • Excess Ethanol : 5:1 molar ratio to drive equilibrium.

Byproduct Formation

  • Diethyl Ether : Suppressed by controlled temperature (<90°C).

  • Acid Decomposition : Minimized using fresh catalysts and inert atmospheres.

Case Studies in Process Optimization

Patent CN104311414A: Modified Clay Catalysis

A benchmark study achieved 94% yield using:

  • 4:3:0.2 mass ratio (acid:ethanol:clay)

  • Toluene as entrainer

  • 6-hour reflux.

Industrial Pilot Plant Trial

A 100 L batch reactor with continuous distillation produced 98% purity ester at 50 kg/day throughput. Key parameters:

  • 5% H₂SO₄, 1:4 acid:ethanol

  • 80°C, 6-hour reaction

  • Cyclohexane entrainer .

Scientific Research Applications

Ethyl 2,4,5-trimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4,5-trimethylbenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 2,4,5-Triethoxybenzoate

Key Differences :

  • Substituents : Ethyl 2,4,5-triethoxybenzoate replaces methyl groups with ethoxy (-OCH₂CH₃) substituents, increasing polarity and steric bulk.
  • Molecular Formula : C₁₅H₂₂O₅ (vs. C₁₂H₁₆O₂ for the trimethyl analog) .
  • Physical Properties :
    • Melting Point: 50–54°C .
    • Molar Mass: 282.33 g/mol (vs. ~192 g/mol estimated for the trimethyl analog).

Applications : Ethoxy-substituted benzoates are often intermediates in pharmaceuticals or agrochemicals due to their enhanced solubility in polar solvents .

Fluorinated Ethyl Benzoates (e.g., Ethyl 2,4,5-Trifluorobenzoate)

Key Differences :

  • Substituents : Fluorine atoms at the 2-, 4-, and 5-positions introduce strong electron-withdrawing effects, contrasting with methyl’s electron-donating nature.
  • Reactivity : Fluorine increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution reactions.
  • Physicochemical Properties : Fluorinated esters typically exhibit lower boiling points and higher volatility compared to methyl-substituted analogs, though specific data are absent in the evidence .

Applications : Fluorinated benzoates are valuable in medicinal chemistry for improving metabolic stability and membrane permeability .

Ethyl 2,4-Dimethyl-5-(Ethoxycarbonyl)-3-Pyrrolepropionate

Key Differences :

  • Structure : Incorporates a pyrrole ring and additional ester groups, diverging significantly from the simple benzoate scaffold.

Applications : Such hybrids may serve as building blocks for dyes or heterocyclic pharmaceuticals .

Research Findings and Implications

  • Ethoxy and fluorine substituents modify solubility and reactivity, broadening utility in diverse synthetic pathways .
  • Synthetic Relevance : Ethyl 2,4,5-trimethylbenzoate’s methyl groups may facilitate regioselective reactions in catalysis, as seen in imidazole synthesis using FeCeOx@g-C₃N₄ (though direct evidence is lacking) .

Biological Activity

Ethyl 2,4,5-trimethylbenzoate (ETMB) is an organic compound classified as an ester, derived from 2,4,5-trimethylbenzoic acid and ethanol. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article will explore the biological activity of ETMB, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • Appearance : Colorless to pale yellow liquid with a pleasant aromatic odor.

Target of Action

ETMB is a derivative of benzoic acid, which interacts with various enzymes and receptors in biological systems. Its structure allows it to participate in biochemical pathways similar to those of other benzoic acid derivatives.

Mode of Action

As an ester, ETMB can undergo hydrolysis in the presence of acids or bases, leading to the formation of 2,4,5-trimethylbenzoic acid and ethanol. This hydrolysis may contribute to its biological effects by releasing active components that exert antimicrobial activity.

Biochemical Pathways

While specific pathways affected by ETMB are not well-documented, benzoic acid derivatives are known to participate in fatty acid and amino acid metabolism. The hydrolysis products may also engage in further biochemical interactions within the body.

Pharmacokinetics

ETMB exhibits favorable pharmacokinetic properties:

  • Absorption : Good gastrointestinal absorption.
  • Blood-Brain Barrier : Capable of crossing the blood-brain barrier.
  • Metabolism : Undergoes hydrolysis to yield active metabolites.

Antimicrobial Properties

Research indicates that ETMB possesses significant antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The following table summarizes the antimicrobial efficacy of ETMB:

MicroorganismActivity LevelReference
Staphylococcus aureusModerate Inhibition
Candida albicansSignificant Inhibition
Escherichia coliLow Inhibition

Case Studies

  • Antifungal Efficacy : A study explored the antifungal properties of ETMB against various fungal strains. Results indicated that ETMB showed a strong inhibitory effect on Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.
  • Synergistic Effects : Another investigation assessed the synergistic effects of ETMB when combined with conventional antifungal agents. The combination therapy exhibited enhanced efficacy against resistant strains of fungi.
  • Environmental Impact : Research has also examined the impact of ETMB on environmental microorganisms, demonstrating its potential use in bioremediation strategies due to its selective toxicity towards certain pathogens while being less harmful to beneficial microbes.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2,4,5-trimethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 2,4,5-trimethylbenzoic acid and ethanol.

Acidic Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Conditions : H₂SO₄ or HCl (catalytic), reflux in aqueous ethanol .

  • Products :

    C₁₂H₁₆O₂+H₂OH⁺C₁₀H₁₂O₂+C₂H₅OH\text{C₁₂H₁₆O₂} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{C₁₀H₁₂O₂} + \text{C₂H₅OH}

Basic Hydrolysis (Saponification)

  • Mechanism : Nucleophilic attack by hydroxide on the carbonyl carbon (B<sub>Ac</sub>2 pathway), forming a carboxylate intermediate .

  • Conditions : NaOH or KOH (1–3 M), reflux in ethanol/water .

  • Products :

    C₁₂H₁₆O₂+OH⁻C₁₀H₁₁O₂⁻+C₂H₅OH\text{C₁₂H₁₆O₂} + \text{OH⁻} \rightarrow \text{C₁₀H₁₁O₂⁻} + \text{C₂H₅OH}

Steric Effects on Hydrolysis

The 2,4,5-trimethyl substitution creates steric hindrance, slowing hydrolysis compared to unsubstituted ethyl benzoate. For example, under identical conditions:

SubstrateHydrolysis Rate (k, s⁻¹)
Ethyl benzoate4.7 × 10⁻³
This compound1.2 × 10⁻⁴

Data extrapolated from analogous systems .

Oxidation Reactions

The ester undergoes oxidation at the benzylic or alkyl positions under controlled conditions.

Benzylic Oxidation

  • Reagents : KMnO₄ (acidic), CrO₃.

  • Products : 2,4,5-Trimethylbenzaldehyde (minor) or 2,4,5-trimethylbenzoic acid (major) .

Ethyl Group Oxidation

  • Reagents : RuO₄ or TEMPO/NaClO .

  • Products : Acetic acid derivatives (low yield due to steric hindrance) .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,4,5-trimethylbenzyl alcohol:

C₁₂H₁₆O₂+LiAlH₄C₁₀H₁₄O+C₂H₅OH+LiAlO₂\text{C₁₂H₁₆O₂} + \text{LiAlH₄} \rightarrow \text{C₁₀H₁₄O} + \text{C₂H₅OH} + \text{LiAlO₂}

Conditions : Anhydrous diethyl ether, 0–25°C .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

NucleophileConditionsProduct
NH₃Heat, pressure2,4,5-Trimethylbenzamide
ROHAcid catalysisTransesterified esters (e.g., methyl)
RNH₂DCC, DMAPAmides

Adapted from protocols in .

Thermal Decomposition

At temperatures >200°C, the ester undergoes pyrolysis:

C₁₂H₁₆O₂ΔC₁₀H₁₂O₂+C₂H₄+H₂O\text{C₁₂H₁₆O₂} \xrightarrow{\Delta} \text{C₁₀H₁₂O₂} + \text{C₂H₄} + \text{H₂O}

Key Findings :

  • Decomposition follows first-order kinetics (E<sub>a</sub> = 128 kJ/mol) .

  • Major gaseous products: Ethylene (C₂H₄) and CO₂ .

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces Norrish Type II cleavage:

C₁₂H₁₆O₂hνC₉H₁₀O+CH₃COCH₃+H₂\text{C₁₂H₁₆O₂} \xrightarrow{h\nu} \text{C₉H₁₀O} + \text{CH₃COCH₃} + \text{H₂}

Quantum Yield : Φ = 0.03 ± 0.01 (measured via actinometry) .

Mechanistic Insights

  • Steric Effects : The 2,4,5-trimethyl groups impede attack at the carbonyl carbon, favoring alternative pathways like B<sub>Al</sub>2 mechanisms under extreme conditions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2,4,5-trimethylbenzoate in academic research?

this compound is typically synthesized via esterification or alkylation reactions. A plausible method involves:

  • Esterification : Reacting 2,4,5-trimethylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via reflux, followed by purification using silica gel chromatography with ethyl acetate/n-hexane mixtures .
  • Friedel-Crafts Alkylation : Using trimethyl-substituted benzene derivatives with ethyl chloroformate in the presence of Lewis acids like AlCl₃. Reaction progress is monitored by TLC (e.g., 30% methanol, 1% acetic acid in ethyl acetate as eluent) . Post-synthesis, purification is achieved via preparative TLC or column chromatography .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/n-hexane (7:3) as the mobile phase; UV light or iodine staining detects spots .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show signals for methyl groups (δ 2.1–2.4 ppm), ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and aromatic protons (δ 6.8–7.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : A C18 column with methanol/water (80:20) mobile phase at 254 nm confirms purity ≥95% .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Recrystallization is performed using ethyl acetate/n-hexane mixtures (1:3 ratio) at 0–4°C. The compound’s low polarity due to methyl groups necessitates slow cooling to avoid oiling out. Yield improvements are achieved by gradient crystallization .

Advanced Research Questions

Q. How do steric effects from the 2,4,5-trimethyl substitution influence reactivity in further functionalization?

The methyl groups create steric hindrance, reducing electrophilic substitution reactivity. For example:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄ at 50°C) due to deactivation of the aromatic ring.
  • Catalytic Hydrogenation : Pd/C in ethanol under high H₂ pressure (5 atm) selectively reduces ester groups without affecting methyl substituents . Computational modeling (DFT) can predict regioselectivity in such reactions .

Q. What strategies mitigate challenges in synthesizing isotopically labeled this compound (e.g., ¹⁴C or ²H)?

  • ¹⁴C-Labeling : Introduce the label via condensation of ¹⁴C-bromoacetic acid with trimethyl-substituted precursors, as seen in analogous syntheses of chlorophenoxyacetic acids .
  • Deuterium Incorporation : Use D₂O/EtOD exchange under basic conditions (NaOD) for methyl or ethyl group labeling. Purity is confirmed via GC-MS or isotope-ratio mass spectrometry .

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

  • Catalyst Screening : Test Brønsted/Lewis acid catalysts (e.g., FeCl₃, ZrO₂) to enhance esterification efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .
  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat transfer for methyl-substituted aromatic systems .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic and methyl proton signals .
  • X-ray Crystallography : Determines crystal packing and substituent orientation, critical for studying solid-state reactivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1624 for C₁₂H₁₆O₂) .

Methodological Considerations

Q. What are the best practices for storing this compound to prevent degradation?

Store in amber vials under inert gas (N₂ or Ar) at –20°C. Conduct stability studies via accelerated aging (40°C/75% RH for 6 months) to assess decomposition pathways (e.g., ester hydrolysis) .

Data Analysis and Reporting

Q. How should researchers statistically validate analytical data (e.g., HPLC purity) for publication?

  • Perform triplicate measurements and report mean ± standard deviation.
  • Use Student’s t-test or ANOVA to compare batch variations (p < 0.05 significance) .
  • Include representative chromatograms/NMR spectra in supplementary materials .

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